molecular formula C8H8N4 B13150420 2-Methylpyrido[4,3-d]pyrimidin-4-amine

2-Methylpyrido[4,3-d]pyrimidin-4-amine

Cat. No.: B13150420
M. Wt: 160.18 g/mol
InChI Key: DABVVFIYORKMRY-UHFFFAOYSA-N
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Description

2-Methylpyrido[4,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with a methyl group at the 2-position and an amine group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpyrido[4,3-d]pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with formamide under acidic conditions, followed by cyclization to form the pyridopyrimidine core. Another approach is the reaction of 2-aminopyridine with cyanoacetic acid derivatives, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methylpyrido[4,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylpyrido[4,3-d]pyrimidin-4-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methylpyrido[4,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. By inhibiting DHFR, the compound can exert antiproliferative effects, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine: Another member of the pyridopyrimidine family with similar biological activities.

    Pyrido[3,4-d]pyrimidine: Known for its potential therapeutic applications in various diseases.

    Pyrido[3,2-d]pyrimidine: Studied for its diverse pharmacological properties

Uniqueness

2-Methylpyrido[4,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 2-position and the amine group at the 4-position allows for unique interactions with molecular targets, making it a valuable compound for scientific research and therapeutic development .

Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

2-methylpyrido[4,3-d]pyrimidin-4-amine

InChI

InChI=1S/C8H8N4/c1-5-11-7-2-3-10-4-6(7)8(9)12-5/h2-4H,1H3,(H2,9,11,12)

InChI Key

DABVVFIYORKMRY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NC=C2)C(=N1)N

Origin of Product

United States

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